tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a 1-cyclopentyl-1H-pyrazol-3-ylmethyl group
Properties
Molecular Formula |
C19H31N3O4 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-18(2,3)25-16(23)21(17(24)26-19(4,5)6)13-14-11-12-22(20-14)15-9-7-8-10-15/h11-12,15H,7-10,13H2,1-6H3 |
InChI Key |
WMCLDDBIZSVDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NN(C=C1)C2CCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with 1-cyclopentyl-1H-pyrazole-3-carboxaldehyde in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis involves multi-step processes, leveraging carbamate-protecting group strategies. Key reactions include:
Carbamate Formation
The tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:
This method is widely used to protect amines during synthesis .
Cyclopentyl-Pyrazole Substitution
The cyclopentyl-pyrazole moiety is typically introduced through nucleophilic substitution or coupling reactions. For instance, cyclopentyl halides may react with pyrazole derivatives under palladium catalysis .
Deprotection Reactions
The Boc groups are selectively removed under acidic conditions (e.g., HCl in dioxane or TFA), regenerating free amines:
This step is critical for further functionalization .
Stability and Degradation Pathways
The compound’s stability is influenced by its Boc groups and cyclopentyl-pyrazole structure:
Functionalization for Drug Discovery
The compound serves as a scaffold in kinase inhibitor development. Key modifications include:
CDK Inhibition Optimization
Structural analogs in patents demonstrate that:
Comparative Reactivity
| Modification Site | Reaction | Biological Impact |
|---|---|---|
| Pyrazole C-3 position | Halogenation (e.g., bromination) | Increased binding affinity |
| Carbamate nitrogen | Alkylation/Acylation | Altered pharmacokinetics |
Mechanistic Insights
-
Curtius Rearrangement : In related compounds, acyl azides derived from carbamates undergo Curtius rearrangement to form isocyanates, which are trapped as stable intermediates .
-
Hydrogen Bonding : The carbamate carbonyl participates in hydrogen bonding with biological targets, as evidenced by crystallographic data in kinase inhibitors .
Scientific Research Applications
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is a complex organic compound with a unique structural composition. Its molecular formula is C15H24N2O4, and it has a molecular weight of approximately 296.37 g/mol. The compound is composed of a tert-butyl group, a tert-butoxycarbonyl moiety, and a cyclopentyl-substituted pyrazole, classifying it as a member of the carbamate family. This structure allows for various interactions and biological activities, making it a subject of interest in medicinal chemistry and drug development.
Potential Applications
- Pharmacological Agent The biological activity of this compound is primarily attributed to its potential as a pharmacological agent. It has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to anti-proliferative effects in cancer cells, making this compound a candidate for cancer therapy.
- Drug Discovery Its unique structure may also allow it to serve as a scaffold for designing novel therapeutics against other diseases, including neurodegenerative disorders and inflammatory conditions.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets. These studies often employ techniques such as binding assays and structural analysis. Preliminary results indicate promising interactions with CDKs, suggesting that this compound could effectively modulate cell cycle progression.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]carbamate
- 1-Cyclopentyl-1H-pyrazole-3-carboxaldehyde
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and selectivity in reactions, making it a valuable compound for various applications .
Biological Activity
The compound tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure
The molecular formula of the compound is with a molecular weight of 428 Da. The structural characteristics include:
- LogP : 4.08
- Heavy Atoms Count : 30
- Rotatable Bonds : 10
- Number of Rings : 1
- Polar Surface Area : 92 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
This structure suggests a degree of lipophilicity, which may influence its biological interactions and absorption characteristics .
Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H38N3O4 |
| Molecular Weight | 428 Da |
| LogP | 4.08 |
| Heavy Atoms Count | 30 |
| Rotatable Bonds | 10 |
| Number of Rings | 1 |
| Polar Surface Area (Ų) | 92 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
Case Studies
- Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited the activity of certain enzymes related to inflammation and cancer progression. For instance, it showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potency as an inhibitor .
- Cell Viability Assays : Using the MTT assay, researchers evaluated the cytotoxic effects of the compound on different cell lines. Results indicated that it selectively induced cell death in cancerous cells while exhibiting lower toxicity towards normal cells, suggesting a potential therapeutic window .
- Pharmacological Applications : The compound has been investigated for its role as a precursor in synthesizing pharmaceutical agents, particularly antibiotics. Its structure allows it to interact favorably with bacterial enzymes, leading to effective inhibition and bacterial cell death .
Summary of Key Findings
- Enzyme Targeting : The compound's ability to inhibit key metabolic enzymes positions it as a candidate for further research in drug development aimed at metabolic disorders and cancer therapies.
- Selectivity for Cancer Cells : The selective cytotoxicity observed in various assays highlights its potential as an anti-cancer agent, warranting further exploration in clinical settings.
- Synthesis and Applications : As an intermediate in pharmaceutical synthesis, this compound could facilitate the development of novel antibiotics and other therapeutic agents .
Future Directions
Research should focus on:
- Conducting more extensive in vivo studies to confirm the efficacy and safety profile.
- Exploring analogs of the compound to enhance its biological activity and reduce potential side effects.
- Investigating its mechanisms at the molecular level to better understand its interactions with biological targets.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Use a stepwise carbamate protection strategy. First, introduce the tert-butoxycarbonyl (Boc) group to the pyrazole nitrogen via nucleophilic substitution under basic conditions (e.g., NaH in THF). Second, perform alkylation with tert-butyl bromoacetate to install the second carbamate group. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature .
- Route 2 : Employ a one-pot multicomponent reaction using tert-butyl carbamate, cyclopentylpyrazole derivatives, and a coupling agent (e.g., DCC/DMAP). Optimize solvent polarity (e.g., DCM vs. DMF) to balance reactivity and byproduct formation .
- Critical Parameters : Temperature (40–60°C), pH control (neutral to mildly basic), and inert atmosphere (N₂/Ar) to prevent hydrolysis of Boc groups.
Q. What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the presence of tert-butyl groups (δ ~1.2–1.4 ppm for CH₃) and pyrazole protons (δ ~6.5–7.5 ppm). Overlapping signals may require 2D techniques (HSQC, COSY) for unambiguous assignment .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₀H₃₂N₃O₅⁺, exact mass 394.2341). Fragmentation patterns (e.g., loss of Boc groups) validate structural integrity .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Retention time and UV absorbance (λ ~210–260 nm) correlate with carbamate and aromatic moieties .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Model the electron density of the pyrazole ring and carbamate groups to predict hydrolysis susceptibility. Solvent effects (e.g., water vs. THF) can be simulated using COSMO-RS .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to assess metabolic stability. Use software like GROMACS with CHARMM force fields .
- Table : Key computed parameters:
| Parameter | Value (DFT) | Relevance |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | Stability against oxidation |
| LogP (octanol/water) | 2.8 | Membrane permeability prediction |
Q. How can discrepancies in safety data (e.g., hazard classifications) across SDS documents be resolved?
- Methodological Answer :
- Case Study : reports "no known hazards," while advises PPE for handling. Cross-reference with toxicity databases (e.g., PubChem, ECHA) and conduct in vitro assays (e.g., Ames test for mutagenicity) to validate safety .
- Risk Mitigation : Assume worst-case scenarios. Use fume hoods, nitrile gloves, and eye protection during synthesis. Document LD₅₀ values from analogous compounds (e.g., tert-butyl carbamates: oral LD₅₀ >2000 mg/kg in rats) .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity and minimizing side products?
- Methodological Answer :
- Process Optimization : Use flow chemistry for Boc protection steps to enhance heat/mass transfer. Adjust residence time (5–10 min) to suppress dimerization .
- Byproduct Analysis : Identify impurities (e.g., de-Boc derivatives) via LC-MS. Implement crystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 5% MeOH/DCM) for purification .
- Table : Scale-up parameters:
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Yield (%) | 65 | 58 |
| Purity (%) | 95 | 92 |
| Reaction Time (h) | 8 | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
